molecular formula C12H9Cl2NO3 B046829 ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate CAS No. 153435-96-2

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Cat. No. B046829
M. Wt: 286.11 g/mol
InChI Key: NFILHPVBZNKVNP-UHFFFAOYSA-N
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Patent
US06180786B2

Procedure details

Combine 2-carboethoxy-4,6-dichloroindole (20.0 g, 0.077 mol), and dimethylformamide (9.0 mL, 0.117 mol) in dichloroethane (100 mL). Add phosphoryl chloride (18.0 g, 0.117 mmol). Heat to reflux. After 3.5 hours, cool the reaction mixture to ambient temperature to obtain a solid. Collect the solid by filtration, rinse with water. Combine the solid with aqueous 1 M sodium acetate solution and stir. After 1 hour, filter, rinse with water, and dry to give 3-formyl-2-carboethoxy-4,6-dichloroindole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([Cl:15])[CH:11]=[C:10]([Cl:16])[CH:9]=2)([O:3][CH2:4][CH3:5])=[O:2].CN(C)[CH:19]=[O:20].P(Cl)(Cl)(Cl)=O>ClC(Cl)C>[CH:19]([C:14]1[C:13]2[C:8](=[CH:9][C:10]([Cl:16])=[CH:11][C:12]=2[Cl:15])[NH:7][C:6]=1[C:1]([O:3][CH2:4][CH3:5])=[O:2])=[O:20]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OCC)C=1NC2=CC(=CC(=C2C1)Cl)Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CUSTOM
Type
CUSTOM
Details
to obtain a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with water
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse with water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(=O)C1=C(NC2=CC(=CC(=C12)Cl)Cl)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.